N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar thiazole carboxamide derivatives has been reported in the literature . The process typically involves a multi-step transformation of commercially available compounds. For example, the amino group of the starting compound is often protected by di-tert-butyl dicarbonate, followed by hydrolysis of the ester group to the corresponding acid .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, a benzyl group, a methoxyphenyl group, a sulfonamido group, and a carboxamide group.Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, have been found to exhibit various biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Scientific Research Applications
Sulfonamide Derivatives
Sulfonamides have been recognized for their presence in many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors (CAIs), exhibiting a wide range of therapeutic effects including antiglaucoma, antitumor, and antimicrobial activities. A notable trend is the development of sulfonamide CAIs targeting specific isoforms of carbonic anhydrase for their selective therapeutic effects, such as antiglaucoma agents incorporating NO-donating moieties or compounds targeting tumor-associated isoforms CA IX/XII. These findings suggest that sulfonamide derivatives, by virtue of their structural motif, continue to be a rich source for the development of novel therapeutic agents with specific activities (Carta, Scozzafava, & Supuran, 2012).
Benzothiazole Derivatives
The benzothiazole moiety is pivotal in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities. This includes antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and particularly anticancer activities. Benzothiazole derivatives have been identified as principle moieties in several bioactive compounds and drugs, underscoring their significance in drug discovery and development. The advancement in pharmacological activities of benzothiazole derivatives over recent years highlights their potential as templates for the evaluation of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-14-7-9-15(10-8-14)27(23,24)21-18-20-16(12-26-18)17(22)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFWFYUCTXVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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